1,1,1-Trichloro-2-methoxy-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-2-methoxy-2-methylpropane is an organic compound characterized by its three chlorine atoms and a methoxy group attached to a methylpropane backbone
Preparation Methods
The synthesis of 1,1,1-Trichloro-2-methoxy-2-methylpropane typically involves the chlorination of 2-methoxy-2-methylpropane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1,1,1-Trichloro-2-methoxy-2-methylpropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trichloro-2-methoxy-2-methylpropane has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 1,1,1-Trichloro-2-methoxy-2-methylpropane exerts its effects involves the interaction of its chlorine atoms and methoxy group with molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
1,1,1-Trichloro-2-methoxy-2-methylpropane can be compared with other similar compounds such as:
1,1,1-Trichloro-2-methyl-2-propanol: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical properties and applications.
1,1,1-Trichloro-2-methylpropane:
1,1,2-Trichloroethane: A structurally similar compound with different substitution patterns, leading to distinct chemical behaviors.
Properties
CAS No. |
62688-87-3 |
---|---|
Molecular Formula |
C5H9Cl3O |
Molecular Weight |
191.48 g/mol |
IUPAC Name |
1,1,1-trichloro-2-methoxy-2-methylpropane |
InChI |
InChI=1S/C5H9Cl3O/c1-4(2,9-3)5(6,7)8/h1-3H3 |
InChI Key |
IHOHQNZGGYPPSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(Cl)(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.